molecular formula C16H22N2O2 B14210650 (2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide CAS No. 630400-76-9

(2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide

Cat. No.: B14210650
CAS No.: 630400-76-9
M. Wt: 274.36 g/mol
InChI Key: JOTAOFMUQJKRMS-XHDPSFHLSA-N
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Description

(2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide is a compound that features an indole moiety, which is a significant structure in many biologically active molecules. The indole nucleus is known for its diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound’s unique structure makes it a valuable subject for scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide typically involves the coupling of an indole derivative with a suitable amine and carboxylic acid. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling reaction, which facilitates the formation of amides from carboxylic acids and amines . This reaction is carried out under mild conditions, often at room temperature, and in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often employing catalysts and solvents that are easily recoverable and recyclable.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of primary or secondary amines

    Substitution: Formation of halogenated or nitrated indole derivatives

Scientific Research Applications

(2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity and leading to therapeutic effects . For example, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and potential therapeutic applications. Its combination of hydroxyl, amide, and indole functionalities allows for diverse chemical reactivity and biological interactions, making it a versatile compound for research and development.

Properties

CAS No.

630400-76-9

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

(2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide

InChI

InChI=1S/C16H22N2O2/c1-3-11(2)15(19)16(20)17-9-8-12-10-18-14-7-5-4-6-13(12)14/h4-7,10-11,15,18-19H,3,8-9H2,1-2H3,(H,17,20)/t11-,15+/m0/s1

InChI Key

JOTAOFMUQJKRMS-XHDPSFHLSA-N

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)NCCC1=CNC2=CC=CC=C21)O

Canonical SMILES

CCC(C)C(C(=O)NCCC1=CNC2=CC=CC=C21)O

Origin of Product

United States

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